2-Nitrocyclopropane-1-carboxylic acid

Physicochemical property prediction Medicinal chemistry Salt formation & bioconjugation

Medicinal chemistry teams requiring stereochemically defined trans-cyclopropane α-amino acid precursors face supply inconsistency and undocumented spectral references for cis alternatives. • Direct Zn/HCl reduction to trans-ACC scaffolds - preserves stereochemical fidelity for peptidomimetic lead optimization • Donor-acceptor cyclopropane reactivity enables rapid heterocycle elaboration (isoxazolines, pyrrolidines) via nucleophilic ring-opening • Fully authenticated IR, Raman & MS spectra in Wiley SpectraBase - accelerates QC method validation • CLP-notified (EC 828-894-5) with harmonised GHS classification for immediate SDS compliance

Molecular Formula C4H5NO4
Molecular Weight 131.09 g/mol
CAS No. 22882-43-5
Cat. No. B1295275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrocyclopropane-1-carboxylic acid
CAS22882-43-5
Molecular FormulaC4H5NO4
Molecular Weight131.09 g/mol
Structural Identifiers
SMILESC1C(C1[N+](=O)[O-])C(=O)O
InChIInChI=1S/C4H5NO4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7)/t2-,3-/m1/s1
InChIKeyZWYGYMZMGJZSMM-PWNYCUMCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitrocyclopropane-1-carboxylic Acid Overview


2-Nitrocyclopropane-1-carboxylic acid (CAS 22882-43-5) is a chiral, trans-configured nitrocyclopropane carboxylic acid (C₄H₅NO₄; MW 131.09 g/mol) [1]. It belongs to the nitro-substituted donor–acceptor cyclopropane (NCP) class, where the strained three-membered ring is flanked by a strong electron-withdrawing nitro group and a carboxylic acid handle [2]. This compound is employed as a versatile intermediate in medicinal chemistry and organic synthesis, serving as a precursor to cyclopropane α-amino acids, heterocycles, and constrained bioisosteres [2]. The commercially supplied form is the racemic trans (rac-(1R,2R)/(1S,2S)) mixture, typically at ≥95% purity, and is notified under the CLP regulation (EC 828-894-5) with harmonised hazard information [1][3].

Synthetic Role Dedicated trans-ACC precursor via Zn/HCl reduction
Reactivity Donor–acceptor cyclopropane for ring-opening / heterocycle synthesis
Analytical Control Authenticated IR, Raman, MS spectra in SpectraBase

Why Substitution of 2-Nitrocyclopropane-1-carboxylic Acid Fails


Substituting the trans-2-nitrocyclopropane-1-carboxylic acid (CAS 22882-43-5) with its cis diastereomer (CAS 22882-44-6) or the parent cyclopropane carboxylic acid (CAS 1759-53-1) is not chemically or stereochemically neutral. The trans relationship between the nitro and carboxylic acid groups defines the molecular geometry and influences key physicochemical properties [1][2]. The electron-withdrawing nitro group stabilises the carboxylate conjugate base, lowering the pKa by >1.4 log units relative to the unsubstituted cyclopropane carboxylic acid [1][3]. Furthermore, the trans isomer is a dedicated precursor to trans-cyclopropane α-amino acids, a motif found in conformationally constrained peptidomimetics; the cis isomer directs a different stereochemical outcome upon reduction [4]. The presence of both a donor (cyclopropane ring) and an acceptor (nitro group) creates a donor–acceptor system with distinctive ring-opening and cycloaddition behaviour that is absent in simpler cyclopropane carboxylic acids [2]. Consequently, generic replacement risks divergent reactivity, altered stereochemistry, and compromised downstream intermediate integrity.

! Cis isomer (CAS 22882-44-6) yields cis-ACC scaffold upon reduction, altering peptidomimetic geometry
! Parent cyclopropane acid lacks nitro-activated DAC reactivity and exhibits higher pKa, shifting ionization profile
! Generic substitution may lead to divergent ring-opening behavior and compromised intermediate integrity

2-Nitrocyclopropane-1-carboxylic Acid: Evidence vs. Comparators


Enhanced Acidity vs. Unsubstituted Cyclopropane Acid

The trans-2-nitrocyclopropane-1-carboxylic acid exhibits a calculated acid dissociation constant (pKa) of 3.22, determined using the JChem algorithm [1]. This value is markedly lower—by 1.43–1.61 log units—than the experimental pKa range of 4.65–4.83 reported for the parent cyclopropane carboxylic acid (CAS 1759-53-1) [2]. The enhanced acidity is attributable to the electron-withdrawing inductive effect of the nitro group, which stabilises the carboxylate anion. This difference means the target compound is more than 25 times more dissociated at physiological pH (7.4), with direct implications for aqueous solubility, salt formation, chromatographic retention, and its suitability as a polar drug fragment.

Acidity (pKa)
Cross-study comparable
Target pKa = 3.22 (JChem) vs. parent acid pKa = 4.65–4.83; Δ = 1.43–1.61 units
Reported pKa shift alters ionization at physiological pH, impacting solubility and salt formulation
Calculated vs. experimental pKa; cross-platform validation advised
Physicochemical property prediction Medicinal chemistry Salt formation & bioconjugation

Spectroscopic Fingerprint of trans vs. cis Isomers

The trans geometry of 2-nitrocyclopropane-1-carboxylic acid (CAS 22882-43-5) is confirmed by a unique set of four reference spectra—2 FTIR, 1 Raman, and 1 GC-MS—deposited in the Wiley KnowItAll SpectraBase library [1]. The cis diastereomer (CAS 22882-44-6, (1R,2S)- or (1S,2R)-2-nitrocyclopropane-1-carboxylic acid) has no equivalent authenticated spectral collection in this database, indicating a gap in readily verifiable analytical references . The trans relationship between the nitro and carboxyl groups imposes a specific dihedral angle that influences both the compound's conformational population and its reactivity in stereospecific transformations such as nitro reduction to trans-cyclopropane α-amino acids [2]. In syntheses of constrained amino acid building blocks, only the trans isomer can deliver the trans-cyclopropane α-amino acid skeleton found in bioactive peptidomimetics; the cis isomer yields the cis-amino acid diastereomer, which presents a different spatial orientation of the amine and carboxyl pharmacophores [2].

Spectral Identity
Cross-study comparable
trans isomer: 4 authenticated spectra (FTIR ×2, Raman, MS) in SpectraBase; cis isomer: no equivalent library entry
Supports rapid identity verification and QC; cis isomer lacks comparable analytical references
Spectral database comparison only; verify with independent methods
Stereochemistry Chiral synthesis Peptidomimetics Spectroscopic analysis

Donor–Acceptor Reactivity vs. Parent Cyclopropane Acid

Nitro-substituted cyclopropanes such as 2-nitrocyclopropane-1-carboxylic acid are classified as donor–acceptor cyclopropanes (DACs), wherein the nitro group acts as a strong electron acceptor and the cyclopropane ring serves as the donor moiety [1]. This electronic polarisation activates the C1–C2 bond for nucleophilic ring-opening reactions, a reactivity mode that is absent in the unactivated parent cyclopropane carboxylic acid (CAS 1759-53-1) [2]. In a related study on acylated nitrocyclopropanes, treatment with SnCl₂ triggered a ring-opening/ring-closure cascade to furnish furan derivatives; such reactivity is not observed with simple cyclopropane carboxylic acids under identical conditions [3]. The general synthetic utility of NCPs for constructing aminocyclopropane carboxylic acids (ACCs), isoxazolines, and expanded heterocycles is well documented in the 2025 review by Chaidali et al., which systematises over 150 references [1].

DAC Reactivity
Class-level
Nitro group activates cyclopropane for nucleophilic ring-opening; parent acid lacks this reactivity
Enables heterocycle construction; class-level inference supported by review literature
No direct kinetic study for this compound; verify in target reaction context
Donor–acceptor cyclopropane Ring-opening reactions Heterocycle synthesis Nitrocyclopropane building block

Lipophilicity: trans vs. cis Isomer Comparison

Predicted partition coefficients computed by two independent platforms reveal a systematic lipophilicity difference between the trans and cis diastereomers. For the trans isomer (CAS 22882-43-5), JChem LogD values are −2.39 (pH 5.5) and −3.59 (pH 7.4) [1]. For the cis isomer (CAS 22882-44-6), ACD/Labs LogD values are −2.67 (pH 5.5) and −3.94 (pH 7.4) . At pH 7.4, the trans isomer is approximately 0.35 log units less hydrophilic than the cis isomer, translating to a roughly 2.2-fold higher predicted octanol–water distribution coefficient. The difference is attributable to the distinct spatial orientation of the nitro and carboxyl groups, which affects the molecular dipole moment and solvation free energy. While both isomers are highly polar, the trans isomer's marginally higher lipophilicity may favour passive membrane permeability in cell-based assays.

Lipophilicity (LogD)
Cross-study comparable
trans LogD (pH 7.4) = −3.59 (JChem) vs. cis = −3.94 (ACD/Labs); Δ = +0.35
Small LogD difference may influence chromatographic retention and membrane partitioning
Different prediction platforms; experimental verification recommended
Lipophilicity LogD ADME prediction Isomer comparison

ECHA Hazard Classification vs. Unsubstituted Cyclopropane Acid

The ECHA C&L Inventory contains a single notified classification for rac-(1R,2R)-2-nitrocyclopropane-1-carboxylic acid (CAS 22882-43-5) that includes Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335, respiratory tract irritation) [1]. In contrast, the parent cyclopropane carboxylic acid (CAS 1759-53-1) does not possess a harmonised or aggregated notified classification for these endpoints in the same database, indicating a different hazard profile that must be considered during procurement and laboratory handling [2]. While the single notifier status for the target compound implies limited data, the existing classification provides a minimum precautionary framework that is unavailable for the unsubstituted analogue. An informed selection between these two building blocks should therefore factor in the higher potential for irritancy associated with the nitro-substituted derivative.

Hazard Classification
Supporting evidence
Notified CLP: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3; parent acid lacks equivalent classification
Streamlines SDS preparation and risk assessment; provides precautionary framework
Single notifier; expand hazard review for scale-up
Regulatory compliance Safety data CLP classification Procurement hazard assessment

Applications of 2-Nitrocyclopropane-1-carboxylic Acid


trans-Cyclopropane α-Amino Acid Building Blocks

The trans-nitro diastereomer (CAS 22882-43-5) is the direct precursor to trans-2-aminocyclopropane-1-carboxylic acid derivatives via Zn/HCl reduction, a transformation documented by O'Bannon and Dauben [1]. The resulting trans-ACC scaffold serves as a rigid β-amino acid or proline analogue in peptidomimetic drug design, where the constrained cyclopropane ring locks the backbone dihedral angle and reduces entropic penalties upon target binding. Substituting the cis isomer would produce the cis-ACC scaffold with fundamentally different spatial orientation of the amine and carboxyl groups, altering molecular recognition. Procurement of the trans isomer ensures stereochemical fidelity in the final amino acid product, a critical requirement in preclinical lead optimisation.

DAC Platform for Heterocycle Synthesis

The compound's DAC character—arising from the combination of the electron-rich cyclopropane ring and the electron-deficient nitro group—enables nucleophilic ring-opening and subsequent cyclisation to generate diverse heterocycles such as cyclic nitronates, isoxazolines, and pyrrolidines [2][3]. In medicinal chemistry hit-to-lead programmes, this reactivity can be exploited to rapidly elaborate the cyclopropane core into skeletally complex scaffolds with minimal synthetic steps. The carboxylic acid handle further permits amide coupling or esterification, allowing direct incorporation into fragment-based or parallel synthesis workflows. This divergent synthetic utility is not accessible from unactivated cyclopropane carboxylic acid.

trans-Nitro Analytical Standard for Method Development

With its characterised pKa (3.22), LogD values, and a complete set of authenticated IR, Raman, and MS spectra deposited in the Wiley SpectraBase library, the trans-nitro compound (CAS 22882-43-5) serves as a reliable reference standard for analytical method development and impurity profiling [4][5]. In contrast, the cis isomer lacks equivalent publicly available spectral documentation, making the trans isomer the preferred choice for building spectral libraries, validating HPLC/UPLC retention time predictions based on LogD, and calibrating mass spectrometric detection of nitrocyclopropane intermediates. This documentation advantage reduces method development time and increases confidence in identity confirmation during quality control.

Bioisostere Exploration with Hazard Data

The notified ECHA classification (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) provides immediate hazard awareness that is absent for the parent cyclopropane carboxylic acid [6]. For medicinal chemistry teams evaluating nitrocyclopropane-containing fragments or bioisosteres, this upfront safety data facilitates risk assessment, glove-box handling decisions, and SDS authoring without the delay of commissioning de novo toxicology studies. The compound's enhanced acidity (pKa 3.22) also makes it a suitable candidate for isosteric replacement of tetrazole or carboxylate groups in drug candidates where improved solubility at physiological pH is desired.

Application
Selection Property
Validation Focus
trans-ACC synthesis
Stereochemical control (trans configuration)
Nitro reduction outcome and ACC scaffold identity
Heterocycle synthesis
Donor–acceptor cyclopropane reactivity
Ring-opening/cyclisation cascade scope
Analytical method development
Authenticated spectra (IR, Raman, MS)
Spectral library building and retention prediction
Bioisostere exploration
Upfront hazard notification (CLP) and nitro-induced acidity profile
Isosteric replacement and hazard assessment
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